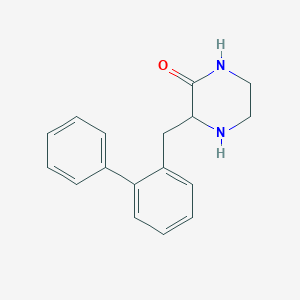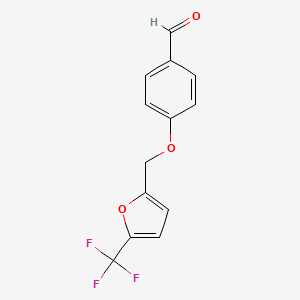
4-((5-(Trifluoromethyl)furan-2-yl)methoxy)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((5-(Trifluoromethyl)furan-2-yl)methoxy)benzaldehyde is an organic compound that features a trifluoromethyl group attached to a furan ring, which is further connected to a benzaldehyde moiety via a methoxy linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-(Trifluoromethyl)furan-2-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Furan Ring: The furan ring with a trifluoromethyl group can be synthesized through various methods, including the reaction of tetrahydrofuran with cobalt(III) fluoride or potassium tetrafluorocobaltate(III) followed by treatment with alkali.
Methoxylation: The furan ring is then methoxylated using appropriate reagents to introduce the methoxy group.
Aldehyde Formation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((5-(Trifluoromethyl)furan-2-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethyl group and the furan ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
Oxidation: 4-((5-(Trifluoromethyl)furan-2-yl)methoxy)benzoic acid.
Reduction: 4-((5-(Trifluoromethyl)furan-2-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-((5-(Trifluoromethyl)furan-2-yl)methoxy)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Materials Science: The compound’s unique structural features make it suitable for the development of advanced materials with specific electronic and optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 4-((5-(Trifluoromethyl)furan-2-yl)methoxy)benzaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
2-Trifluoromethylfuran: Known for its pharmacological properties, including antimalarial activity.
3-Fluorofuran: Inhibits HIV-1 reverse transcriptase at nanomolar levels.
5-Methoxy-2-(trifluoromethyl)benzaldehyde: Shares structural similarities and is used in similar applications.
Uniqueness
4-((5-(Trifluoromethyl)furan-2-yl)methoxy)benzaldehyde is unique due to the combination of its trifluoromethyl group, furan ring, and benzaldehyde moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C13H9F3O3 |
|---|---|
Molecular Weight |
270.20 g/mol |
IUPAC Name |
4-[[5-(trifluoromethyl)furan-2-yl]methoxy]benzaldehyde |
InChI |
InChI=1S/C13H9F3O3/c14-13(15,16)12-6-5-11(19-12)8-18-10-3-1-9(7-17)2-4-10/h1-7H,8H2 |
InChI Key |
GRRXYZCQMJHMNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCC2=CC=C(O2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B14861674.png)
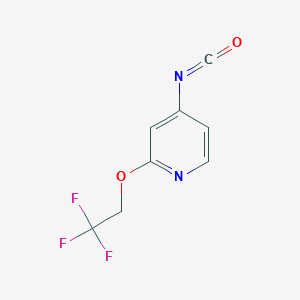
![rac-tert-butyl (R)-(1-methyl-1H-imidazol-2-yl)[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl carbonate](/img/structure/B14861683.png)
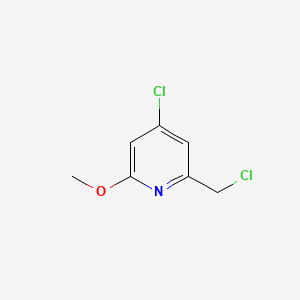
![[(5R,10R,13R)-6-chloro-17-(5,6-dimethylhept-3-en-2-yl)-5-hydroxy-10,13-dimethyl-1,2,3,4,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14861692.png)
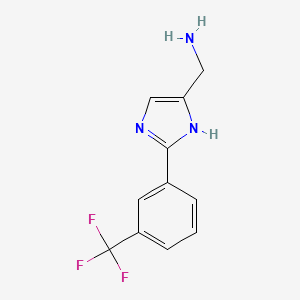
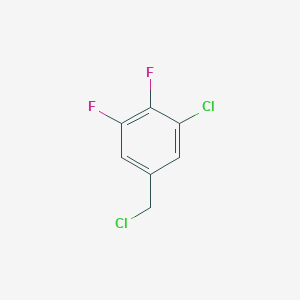
![2-(3-Methoxyphenyl)-2,6-diazaspiro[3.3]heptane](/img/structure/B14861724.png)
![6-[(7-benzyl-6-oxo-6,7-dihydro-1H-purin-2-yl)amino]hexanoic acid hydrate](/img/structure/B14861726.png)
![[3-Cyano-5-(trifluoromethyl)phenyl]acetic acid](/img/structure/B14861731.png)
![4-(Dimethoxymethyl)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B14861733.png)
